molecular formula C10H22ClNO B1475254 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride CAS No. 1803561-61-6

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

Cat. No. B1475254
CAS RN: 1803561-61-6
M. Wt: 207.74 g/mol
InChI Key: BQGMGBYTGHYUTQ-UHFFFAOYSA-N
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Description

“4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride” is a synthetic compound . It has a CAS Number of 1803561-61-6 and a molecular weight of 207.74 . The IUPAC name is 4-(2-methoxy-1,1-dimethylethyl)piperidine .


Molecular Structure Analysis

The InChI code for “4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride” is 1S/C10H21NO/c1-10(2,8-12-3)9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.74 . Other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Radioligand Development for PET Imaging : A study by Matarrese et al. (2000) described the synthesis and in vivo evaluation of a radiolabeled compound aiming to assess Dopamine D4 receptors with PET. Although the specific compound studied differs structurally from "4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride," it demonstrates the research interest in developing novel piperidine-based ligands for neuroreceptor imaging (Matarrese et al., 2000).

  • Anticancer and Kinase Inhibition : Teffera et al. (2013) explored novel anaplastic lymphoma kinase inhibitors, highlighting the relevance of piperidine derivatives in cancer treatment research. The study's focus on enzymatic hydrolysis and pharmacokinetics of these inhibitors underlines the medicinal chemistry applications of piperidine compounds (Teffera et al., 2013).

  • Antibacterial and Antioxidant Properties : Research by Гаспарян et al. (2011) on the synthesis and biological properties of certain hydrochlorides, including piperidine derivatives, shed light on their moderate antibacterial and high antioxidant activities. This study points to the potential use of these compounds in developing new antimicrobial and antioxidant agents (Гаспарян et al., 2011).

  • Fibrates with Piperidine Moiety : Komoto et al. (2000) synthesized new fibrates containing piperidine and evaluated their activities in decreasing triglyceride, cholesterol, and blood sugar levels. This research indicates the therapeutic potential of piperidine derivatives in treating metabolic disorders (Komoto et al., 2000).

  • Corrosion Inhibition for Iron : A study by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives for iron surfaces through quantum chemical calculations and molecular dynamics simulations. This highlights the application of such compounds in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).

Safety and Hazards

The safety information and hazards associated with “4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride” are not specified in the available data .

properties

IUPAC Name

4-(1-methoxy-2-methylpropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-12-3)9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGMGBYTGHYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
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4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
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4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
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4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
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4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
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4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

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